4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-5-[4-(propan-2-yl)phenyl]-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a pyrido[2,3-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including amide, ketone, and aromatic rings, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.
Functional Group Introduction:
Final Assembly: The final step includes the coupling of the intermediate compounds to form the desired product under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or ketone groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent or biochemical probe.
Mechanism of Action
The mechanism of action of 1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, leading to modulation of biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3,7-TRIMETHYL-2,4-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE: Lacks the N-(2-METHYLPHENYL) group, which may affect its chemical reactivity and biological activity.
1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE: Lacks the propan-2-yl group, potentially altering its physical and chemical properties.
Uniqueness
The presence of both the N-(2-METHYLPHENYL) and propan-2-ylphenyl groups in 1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE contributes to its unique chemical and biological properties. These groups may enhance its binding affinity to specific targets, improve its solubility, or modify its reactivity compared to similar compounds.
Properties
Molecular Formula |
C27H30N4O3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H30N4O3/c1-15(2)18-11-13-19(14-12-18)22-21(25(32)29-20-10-8-7-9-16(20)3)17(4)28-24-23(22)26(33)31(6)27(34)30(24)5/h7-15,22,28H,1-6H3,(H,29,32) |
InChI Key |
MUOCPRGZYZAMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)C(C)C)C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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